2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes both phenylsulfanyl and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylsulfanyl acetamide with a sulfamoyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amide and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the original compound.
Substitution: Derivatives with different substituents on the amide or sulfamoyl groups.
Scientific Research Applications
2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)acetamide: A simpler analog with similar structural features.
Methyl 2-phenylsulfinylacetate: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.
4-(Phenylsulfanyl)-2-butanol: Another compound with a phenylsulfanyl group but different overall structure.
Uniqueness
2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is unique due to the presence of both phenylsulfanyl and sulfamoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQYOLDMRCQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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